Benzene-1,2,4-triamine

Catalog No.
S567498
CAS No.
615-71-4
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,2,4-triamine

CAS Number

615-71-4

Product Name

Benzene-1,2,4-triamine

IUPAC Name

benzene-1,2,4-triamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2

InChI Key

JSYBAZQQYCNZJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)N

Synonyms

1,2,4-benzenetriamine, 1,2,4-triaminobenzene, 1,2,4-triaminobenzene dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1N)N)N

Applications in Organic Synthesis

1.2.4-Triaminobenzene serves as a valuable building block in organic synthesis due to the presence of three reactive amine groups. These amine groups can readily participate in various reactions, allowing for the creation of complex molecules with diverse functionalities. Research explores its use in synthesizing:

  • Pharmaceuticals: Studies investigate incorporating 1,2,4-Triaminobenzene derivatives into drug molecules, potentially leading to the development of new medications PubChem, 1,2,4-Triaminobenzene: .
  • Agrochemicals: Research examines the potential of 1,2,4-Triaminobenzene derivatives as active ingredients in herbicides, insecticides, or fungicides Sigma-Aldrich, 1,2,4-Triaminobenzene dihydrochloride: .
  • Dyestuffs: Exploration is ongoing regarding the use of 1,2,4-Triaminobenzene derivatives in the development of new dyes and pigments Thermo Scientific, 1,2,4-Triaminobenzene dihydrochloride.

Benzene-1,2,4-triamine, also known as 1,2,4-triaminobenzene or 1,2,4-benzenetriamine, is an aromatic compound featuring a benzene ring with three amine groups positioned at the 1, 2, and 4 carbon atoms. Its molecular formula is C6H9N3. The presence of multiple amine groups enhances its nucleophilicity and reactivity, making it a valuable building block in organic synthesis and various industrial applications. This compound is not found in nature and is synthesized from readily available starting materials, contributing to its cost-effectiveness as an intermediate in organic chemistry .

Due to its three reactive amine groups:

  • Electrophilic Aromatic Substitution: The amine groups activate the benzene ring, facilitating electrophilic substitution reactions.
  • Formation of Hydrogen Bonds: The arrangement of amine groups allows for significant intermolecular hydrogen bonding, affecting solubility and physical properties.
  • Reductive Amination: It can undergo reductive amination processes to form various derivatives.
  • Crosslinking Reactions: In polymer chemistry, it can be used to crosslink polyamide membranes, improving their performance characteristics .

Research indicates that derivatives of Benzene-1,2,4-triamine exhibit biological activities that may include:

  • Antimicrobial properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Potential anticancer activity: Various studies have explored its derivatives for their ability to inhibit cancer cell proliferation .

Several methods exist for synthesizing Benzene-1,2,4-triamine:

  • Nitration of 1,2,4-Trichlorobenzene: This involves treating 1,2,4-trichlorobenzene with nitric acid to introduce nitro groups.
    C6H3Cl3+3HNO3C6H3(NO2)3Cl3+3HCl\text{C}_6\text{H}_3\text{Cl}_3+3\text{HNO}_3\rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_3\text{Cl}_3+3\text{HCl}
  • Reduction of Nitro Groups: The nitro compounds are then reduced to amines using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
    C6H3(NO2)3Cl3+6H2C6H3(NH2)3Cl3+3H2O\text{C}_6\text{H}_3(\text{NO}_2)_3\text{Cl}_3+6\text{H}_2\rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_3\text{Cl}_3+3\text{H}_2\text{O}
  • Hydrolysis: Finally, the chlorinated product is treated with sodium hydroxide to yield Benzene-1,2,4-triamine.
    C6H3(NH2)3Cl3+3NaOHC6H3(NH2)3+3NaCl+3H2O\text{C}_6\text{H}_3(\text{NH}_2)_3\text{Cl}_3+3\text{NaOH}\rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_3+3\text{NaCl}+3\text{H}_2\text{O}

Benzene-1,2,4-triamine finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Polymer Chemistry: Used in the production of crosslinked polyamide membranes for improved filtration and antifouling properties .
  • Fluorescent Materials: Its derivatives are utilized in creating multicolor fluorescent carbon dots for optical applications .
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activities .

Studies on Benzene-1,2,4-triamine interactions focus on its reactivity with other chemical species:

  • Complex Formation: It can form complexes with metal ions due to the presence of multiple nitrogen donor sites.
  • Reactivity with Electrophiles: The compound readily reacts with electrophiles due to its activated aromatic system.
  • Biological Interactions: Investigations into its interaction with biological targets help elucidate its potential therapeutic effects .

Similar Compounds

Benzene-1,2,4-triamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzene-1,3-diamineTwo amine groups at positions 1 and 3Fewer amine groups; less nucleophilic
Benzene-1,2-diamineTwo amine groups at positions 1 and 2Similarity in structure; fewer reactivity points
Benzene-1,4-diamineTwo amine groups at positions 1 and 4Less steric hindrance compared to triamines
Benzene-1,2,5-triamineThree amine groups at positions 1, 2 and 5Different spatial arrangement affects properties

Benzene-1,2,4-triamine's unique arrangement of three amines allows for enhanced reactivity and diverse applications compared to similar compounds .

Boiling Point

340.0 °C

Melting Point

97.3 °C

UNII

GU01ZCH3FL

Related CAS

615-47-4 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

615-71-4

Wikipedia

Benzene-1,2,4-triamine

Dates

Modify: 2023-08-15

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